Cas no 756751-92-5 (Benzenamine,N-methyl-3-(1-piperazinyl)-)
756751-92-5 structure
Product Name:Benzenamine,N-methyl-3-(1-piperazinyl)-
CAS-nummer:756751-92-5
MF:C11H17N3
MW:191.272782087326
CID:549123
PubChem ID:45115813
Update Time:2025-04-19
Benzenamine,N-methyl-3-(1-piperazinyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,N-methyl-3-(1-piperazinyl)-
- Benzenamine, N-methyl-3-(1-piperazinyl)- (9CI)
- N-methyl-3-piperazin-1-ylaniline
- methyl-[3-(piperazin-1-yl)phenyl]amine
- SCHEMBL6264215
- XYQCDEDDTAPKCK-UHFFFAOYSA-N
- 756751-92-5
- Benzenamine,N-methyl-3-(1-piperazinyl)-(9ci)
- DTXSID80668369
- N-Methyl-3-(piperazin-1-yl)aniline
-
- Inchi: 1S/C11H17N3/c1-12-10-3-2-4-11(9-10)14-7-5-13-6-8-14/h2-4,9,12-13H,5-8H2,1H3
- InChI-sleutel: XYQCDEDDTAPKCK-UHFFFAOYSA-N
- LACHT: N1(C2C=CC=C(C=2)NC)CCNCC1
Berekende eigenschappen
- Exacte massa: 191.142
- Monoisotopische massa: 191.142
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 2
- Complexiteit: 166
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.1
- Topologisch pooloppervlak: 27.3A^2
Benzenamine,N-methyl-3-(1-piperazinyl)- Gerelateerde literatuur
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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